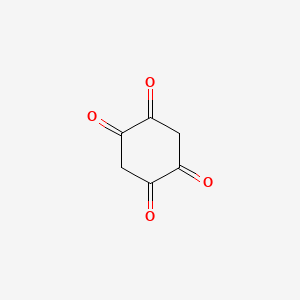

Cyclohexane-1,2,4,5-tetraone

Description

Properties

IUPAC Name |

cyclohexane-1,2,4,5-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUIDKJBMQWQIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C(=O)CC(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Oxidation of Tetracarboxylic Acid

The conversion of 1,2,4,5-cyclohexanetetracarboxylic acid to the tetraone theoretically involves decarboxylation and oxidation. While this pathway remains underexplored, analogous systems suggest potential mechanisms:

-

Decarboxylation : Thermal decomposition of carboxylic acid groups at elevated temperatures (200–300°C) could release CO₂, forming ketone groups. However, uncontrolled decarboxylation often leads to mixed products.

-

Oxidative Decarboxylation : Using strong oxidants like potassium persulfate (K₂S₂O₈) in acidic media may promote simultaneous decarboxylation and oxidation. For instance, in similar systems, Mn(III)-based oxidants selectively convert carboxylic acids to ketones.

Oxidation of Tetramethylcyclohexane

An alternative route involves oxidizing 1,2,4,5-tetramethylcyclohexane, a compound with four methyl groups positioned analogously to the target ketones. Controlled oxidation using ozone or ruthenium tetroxide (RuO₄) could sequentially convert methyl groups to ketones. Challenges include:

-

Over-oxidation : Methyl groups may oxidize further to carboxylic acids unless reaction conditions are tightly regulated.

-

Steric effects : The proximity of methyl groups complicates selective oxidation.

Experimental data for analogous alkanes show that ozonolysis at -78°C followed by reductive workup (e.g., Zn/HOAc) can yield diketones, suggesting that iterative oxidation cycles might achieve tetraone formation.

Dehydration and Cyclization Strategies

Dianhydride Intermediate

The patent-pending synthesis of 1,2,4,5-cyclohexanetetracarboxylic dianhydride offers a potential intermediate. Dehydration of the tetracarboxylic acid using acetic anhydride or phosphoryl chloride (POCl₃) forms the dianhydride, which could undergo further reactions:

Reaction Conditions :

-

Solvent : Toluene or xylene (high-boiling solvents)

-

Temperature : 120–140°C (prevents side reactions)

-

Catalyst : p-Toluenesulfonic acid (pTSA)

The dianhydride’s strained structure may facilitate ring-opening reactions with nucleophiles, though subsequent oxidation steps would be required to regenerate ketone groups.

Process Optimization and Challenges

Particle Size and Reaction Efficiency

The patent emphasizes that precursor particle size significantly impacts dehydration efficiency. For 1,2,4,5-cyclohexanetetracarboxylic acid, particles larger than 20 µm enhance slurry reactivity by reducing surface area and agglomeration. This principle likely extends to tetraone synthesis, where controlled crystallization and milling could optimize oxidative steps.

Chemical Reactions Analysis

Types of Reactions: Cyclohexane-1,2,4,5-tetraone undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex ketones and carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming cyclohexane-1,2,4,5-tetrol.

Substitution: The ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Oxygen, hydrogen peroxide, and other oxidizing agents.

Reduction: Hydrogen gas in the presence of catalysts such as palladium or platinum.

Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products:

Oxidation: Carboxylic acids and more complex ketones.

Reduction: Cyclohexane-1,2,4,5-tetrol.

Substitution: Substituted cyclohexane derivatives.

Scientific Research Applications

Cyclohexane-1,2,4,5-tetraone has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of cyclohexane-1,2,4,5-tetraone involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group and Structural Comparison

The table below compares Cyclohexane-1,2,4,5-tetraone with structurally related cyclohexane derivatives:

Physical Properties

- Melting Points :

- Polarity : Tetraone > tetraol > tetracarboxylic acid > tetrafluorocyclohexane > tetramethylcyclohexane.

Key Research Findings

Tetraone Reactivity Pitfalls : this compound’s unexpected nucleophilic substitution with amines necessitates careful reaction design to avoid undesired byproducts .

Green Synthesis of Tetraol : A water-based, metal-free method achieves 98% yield of tetraol, with isolation via Amberlite resin avoiding organic solvents .

Tetracarboxylic Acid Applications : H-PMDA’s thermal stability (>300°C) makes it ideal for high-temperature polymers .

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are recommended for characterizing Cyclohexane-1,2,4,5-tetraone’s electronic and structural properties?

- Methodology : Infrared (IR) spectroscopy and density-functional theory (DFT) calculations are critical. IR identifies functional groups (e.g., ketones) via vibrational modes, while DFT predicts electronic structure, bond angles, and thermochemical properties. For example, hybrid functionals like B3LYP (combining exact exchange and gradient corrections) improve accuracy in modeling redox-active sites . Mass spectrometry further confirms molecular weight and fragmentation patterns, as demonstrated in analogous cyclohexane derivatives .

Q. How can reaction pathways for synthesizing this compound be optimized to minimize side products?

- Methodology : Use controlled oxidation of cyclohexane derivatives (e.g., tetracarboxylic acid precursors) with metal oxide catalysts (e.g., Fe³⁺/TiO₂). Advanced oxidation processes (AOPs) enhance selectivity by modulating radical intermediates (e.g., •OH) and reaction kinetics. In situ monitoring via gas chromatography (GC) or high-pressure liquid chromatography (HPLC) tracks intermediate formation, as seen in cyclohexane combustion studies .

Q. What experimental techniques are used to analyze the thermal stability of this compound?

- Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures and enthalpy changes. For example, cyclohexane combustion models employ shock tube experiments and kinetic simulations to assess stability under high-temperature conditions .

Advanced Research Questions

Q. How do conformational dynamics of this compound influence its reactivity in catalytic systems?

- Methodology : Molecular dynamics (MD) simulations and X-ray crystallography reveal chair, boat, or twist-boat conformations. Substituent steric effects and hydrogen bonding (e.g., ketone interactions) alter reaction pathways. Studies on cyclohexane derivatives show that chair conformers dominate in low-polarity solvents, while polar environments stabilize twisted forms .

Q. What mechanistic insights explain contradictions in this compound’s oxidation kinetics across studies?

- Methodology : Discrepancies arise from competing radical pathways (e.g., •OOH vs. •OH-mediated oxidation). Detailed kinetic modeling, validated against shock tube or rapid compression machine (RCM) data, resolves these by isolating temperature-dependent rate constants. For instance, cyclohexane oxidation models reconcile low- vs. high-temperature regimes using pressure-dependent master equations .

Q. How can DFT-guided catalyst design improve the selectivity of this compound synthesis?

- Methodology : DFT calculates adsorption energies and transition states on catalyst surfaces (e.g., Pt or Co₃O₄). For example, exact-exchange functionals (e.g., B3LYP) predict how metal d-orbitals interact with ketone intermediates, guiding catalyst doping strategies. Experimental validation via X-ray photoelectron spectroscopy (XPS) confirms active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.